molecular formula C13H16N4O B13252169 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine

3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine

Cat. No.: B13252169
M. Wt: 244.29 g/mol
InChI Key: YSCCZNNXGFUKFS-MNOVXSKESA-N
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Description

3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine is a complex organic compound with a unique structure that combines a pyridine ring, an imidazole ring, and a methoxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and its specific stereochemistry.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

3-[2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C13H16N4O/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17)/t10-,11+/m1/s1

InChI Key

YSCCZNNXGFUKFS-MNOVXSKESA-N

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NC=C(N2)C3=CN=CC=C3

Canonical SMILES

COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3

Origin of Product

United States

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